tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate
Description
tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate is a carbamate-protected derivative featuring a trityl (triphenylmethyl) group at the 1-position of the imidazole ring and an ethyl linker to the carbamate moiety. The trityl group serves as a steric shield, protecting the imidazole nitrogen from undesired reactions during synthetic processes . This compound is pivotal in medicinal chemistry for synthesizing intermediates with tailored pharmacokinetic properties, such as enhanced metabolic stability and controlled reactivity.
Properties
IUPAC Name |
tert-butyl N-[2-(1-tritylimidazol-4-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)30-20-19-26-21-32(22-31-26)29(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22H,19-20H2,1-3H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXALNDHJGZLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652491 | |
| Record name | tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327160-17-8 | |
| Record name | tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Trityl Group: The trityl group is introduced via a tritylation reaction, where triphenylmethyl chloride reacts with the imidazole derivative in the presence of a base.
Attachment of the tert-Butyl Carbamate: The final step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed on the imidazole ring or the trityl group using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines, typically under basic or acidic conditions.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole or trityl derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. The incorporation of the trityl group may enhance the compound's stability and bioavailability, leading to improved efficacy against various pathogens .
- Anti-inflammatory Properties : Studies have shown that similar carbamate derivatives can exhibit anti-inflammatory effects. The structure of tert-butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate may allow it to modulate inflammatory pathways effectively .
Drug Design and Development
The compound serves as a building block in the synthesis of more complex molecules aimed at specific biological targets.
- Structure-Activity Relationship Studies : The unique structure allows researchers to explore how modifications affect biological activity. This is crucial in optimizing lead compounds for therapeutic use .
- Targeting Enzymatic Pathways : Imidazole-containing compounds are known to interact with various enzymes involved in metabolic processes. The carbamate moiety may facilitate binding to specific enzyme active sites, potentially leading to the development of enzyme inhibitors .
Material Science
In addition to its biological applications, this compound can be utilized in material science.
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its chemical stability makes it suitable for high-performance materials .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The trityl group provides steric bulk, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and physicochemical distinctions between tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate and related compounds:
Metabolic and Pharmacokinetic Profiles
- Metabolic Stability: The trityl group in the target compound significantly reduces metabolic N-hydroxylation (a common pathway for aromatic amines, as seen in ) by shielding the imidazole ring from cytochrome P450 enzymes . In contrast, the unprotected imidazole () is prone to oxidation, leading to reactive metabolites.
- Solubility and Bioavailability: The pyran-substituted analog () shows improved aqueous solubility (logP ~1.2) compared to the trityl-protected compound (logP ~4.5), making it more favorable for oral administration .
Biological Activity
tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate, also known as Na-Boc-Nt-tritylhistamine, is a compound with the molecular formula CHNO and a molecular weight of approximately 453.58 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection.
The chemical structure of this compound features a tert-butyl group attached to an imidazole derivative, which is significant for its biological interactions. The compound is characterized by its stability and solubility in organic solvents, which facilitates its use in various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 453.58 g/mol |
| Density | 1.08 g/cm³ |
| Boiling Point | 603.7 °C |
| Melting Point | N/A |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells (FaDu), where it exhibited superior apoptosis induction compared to conventional chemotherapeutics like bleomycin .
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer progression, particularly those involving NF-κB activation, which is crucial for tumor growth and metastasis . The structural characteristics of the compound enhance its interaction with protein binding sites, suggesting a favorable structure-activity relationship (SAR).
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
A study indicated that derivatives with similar structures could provide dual inhibition of cholinesterases while also exhibiting antioxidant properties, which are beneficial in mitigating oxidative stress associated with neurodegenerative disorders .
Study 1: Cytotoxicity Assessment
In a controlled laboratory setting, the cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated that at concentrations above 10 µM, significant cell death was observed in FaDu cells within 24 hours. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics.
Study 2: Neuroprotective Mechanisms
A separate investigation focused on the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests potential applications in treating neurodegenerative diseases.
Q & A
Q. Critical Parameters :
- Temperature control during alkylation to avoid side reactions.
- Use of anhydrous conditions to prevent hydrolysis of the trityl group.
Basic: How can researchers purify this compound and confirm its structural integrity?
Q. Methodological Answer :
- Purification :
- Recrystallization : Use a solvent system like ethyl acetate/hexane to isolate high-purity crystals .
- Column Chromatography : Optimize mobile phase (e.g., 20–40% ethyl acetate in hexane) based on TLC Rf values .
- Structural Validation :
- NMR Spectroscopy : Analyze H and C NMR to confirm the presence of the trityl group (aromatic protons at δ 7.2–7.5 ppm) and carbamate carbonyl (δ 155–160 ppm in C) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks via ESI-MS or HRMS .
Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?
Q. Methodological Answer :
- Refinement with SHELXL : Use the SHELX suite to refine crystallographic models against high-resolution data. Adjust parameters like thermal displacement factors and occupancy for disordered regions .
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to identify patterns in hydrogen-bonded networks, which can clarify discrepancies in unit cell packing .
- Validation Tools : Cross-check with PLATON or Mercury to detect outliers in bond lengths/angles and validate hydrogen-bonding motifs .
Advanced: What strategies enhance the bioactivity of this compound via imidazole ring modifications?
Q. Methodological Answer :
- Substitution Reactions :
- Nucleophilic Substitution : Replace the trityl group with nucleophiles (e.g., amines, thiols) under Pd-catalyzed conditions (e.g., Buchwald-Hartwig coupling) .
- Electrophilic Functionalization : Introduce electron-withdrawing groups (e.g., nitro, halogens) via electrophilic aromatic substitution to modulate electronic properties .
- Bioactivity Testing :
- Anticancer Assays : Screen modified derivatives against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values .
- Antimicrobial Studies : Use broth microdilution to assess minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
Advanced: How to analyze hydrogen-bonding networks in the crystal structure of this compound?
Q. Methodological Answer :
- Data Collection : Obtain high-resolution X-ray diffraction data (≤1.0 Å) to resolve hydrogen atom positions .
- Graph Set Analysis : Use the CCDC’s Mercury software to assign graph set notations (e.g., , ) for hydrogen-bonded motifs, identifying donor-acceptor distances (2.6–3.2 Å) and angles (110–180°) .
- Validation : Cross-reference with Etter’s rules to ensure consistency in intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
